molecular formula C6H3ClF3NO B176837 5-Chloro-4-trifluoromethyl-pyridin-2-OL CAS No. 109919-31-5

5-Chloro-4-trifluoromethyl-pyridin-2-OL

Cat. No.: B176837
CAS No.: 109919-31-5
M. Wt: 197.54 g/mol
InChI Key: XLOATDJHBDFKQP-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Pyridine and its derivatives are indispensable in a vast array of chemical applications. nih.govresearchgate.netnih.govdovepress.com As isosteres of benzene (B151609), they serve as crucial precursors for synthesizing targeted pharmaceuticals and agrochemicals. nih.govdovepress.com The nitrogen atom within the pyridine ring imparts unique properties, including a degree of basicity and the ability to engage in various chemical transformations. nih.gov This inherent reactivity makes the pyridine scaffold a "privileged" structure in medicinal chemistry, consistently incorporated into a diverse range of FDA-approved drugs. researchgate.netnih.govrsc.org The versatility of the pyridine framework allows for extensive functionalization, enabling the fine-tuning of a molecule's biological activity, solubility, and other physicochemical properties. nih.gov Consequently, synthetic chemists are continuously exploring new analogues that utilize pyridine templates to investigate their mechanisms of action and discover novel pharmaceutical leads. dovepress.com

Strategic Incorporation of Halogen Atoms (e.g., Chlorine) for Modulating Pyridine Reactivity

The introduction of halogen atoms, such as chlorine, onto the pyridine ring is a key strategy for modulating its reactivity. osti.gov Halogenation can significantly alter the electronic properties of the pyridine system, influencing its susceptibility to both electrophilic and nucleophilic attack. uoanbar.edu.iqnih.gov For instance, the electron-withdrawing nature of chlorine deactivates the ring towards electrophilic aromatic substitution, making such reactions require more vigorous conditions. uoanbar.edu.iq Conversely, this electronic perturbation can facilitate nucleophilic substitution reactions at specific positions on the ring. uoanbar.edu.iq

The presence of a halogen atom also provides a valuable synthetic "handle" for further molecular elaboration through cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This strategic placement of halogens is a powerful tool for building molecular complexity and accessing a wide range of pyridine derivatives with tailored properties. osti.govnih.gov

Influence of Trifluoromethyl Group Introduction on the Electronic Structure and Reactivity of Pyridinols

The trifluoromethyl (CF3) group is a unique and powerful substituent in organic chemistry, known for its strong electron-withdrawing nature and significant impact on a molecule's properties. jst.go.jpresearchgate.netmdpi.com When introduced into a pyridinol structure, the CF3 group profoundly influences its electronic landscape and reactivity. jst.go.jpnih.gov Unlike a single fluorine atom, the trifluoromethyl group acts as a potent electron-withdrawing group, which can enhance the acidity of the pyridinol's hydroxyl group and further modify the reactivity of the pyridine ring. jst.go.jp

This strong electron-withdrawing effect can also improve metabolic stability and lipophilicity, properties that are highly desirable in the design of new agrochemicals and pharmaceuticals. mdpi.comnih.gov The incorporation of a trifluoromethyl group is a well-established strategy to enhance the biological efficacy of a molecule by improving its binding affinity to target proteins and its pharmacokinetic profile. mdpi.commdpi.com

Overview of Research Trajectories for 5-Chloro-4-trifluoromethyl-pyridin-2-OL and Related Pyridinol Derivatives

Research surrounding this compound and its chemical relatives is primarily driven by their potential as key intermediates in the synthesis of high-value chemical products, particularly in the agrochemical and pharmaceutical sectors. nih.govalfa-chemical.com The combination of a chlorine atom and a trifluoromethyl group on the pyridinol scaffold creates a highly versatile building block. nih.govresearchoutreach.org

Current research often focuses on developing efficient synthetic routes to these compounds and exploring their reactivity in various chemical transformations. alfa-chemical.comgoogle.comgoogle.com For example, derivatives of 5-Chloro-4-trifluoromethyl-pyridin-2-amine have been investigated for their potential as inhibitors of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer cell proliferation. The strategic positioning of the chloro and trifluoromethyl groups allows for a range of subsequent chemical modifications, making these pyridinol derivatives valuable platforms for the discovery of new bioactive molecules. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOATDJHBDFKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 5 Chloro 4 Trifluoromethyl Pyridin 2 Ol

Reactivity of the Pyridin-2-ol Moiety and Tautomerism

The reactivity of the pyridin-2-ol group is significantly influenced by the electronic effects of the chlorine and trifluoromethyl substituents on the pyridine (B92270) ring.

The hydroxyl group of 5-Chloro-4-trifluoromethyl-pyridin-2-OL can undergo O-alkylation and O-acylation reactions. However, the presence of the electron-withdrawing trifluoromethyl group can influence the nucleophilicity of the oxygen atom. In related systems, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, direct alkylation with alkyl halides can lead to a mixture of N- and O-alkylated products. acs.orgnih.gov The choice of alkylating agent and reaction conditions is crucial for achieving chemoselectivity. For instance, more complex alkylating agents have been shown to favor N-alkylation in similar pyrimidine (B1678525) systems. acs.org To achieve selective O-alkylation, a convergent strategy can be employed, where a pyrimidine-containing alkylating agent is used to selectively furnish the O-alkylated product. nih.govnih.gov

Table 1: Examples of O-Alkylation in Related Pyrimidine Systems

ReactantAlkylating AgentProduct(s)NotesReference
4-(trifluoromethyl)pyrimidin-2(1H)-oneAlkyl or allyl halidesMixture of N- and O-alkylated productsRatio depends on the substrate. acs.org
4-(trifluoromethyl)pyrimidin-2(1H)-one5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-oneN-alkylated pyrimidineSelective for N-alkylation. acs.org
6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-one4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidinesO-alkylated derivativesHigh yields (70-98%). nih.govnih.gov

While the hydroxyl group of an alcohol is typically a poor leaving group, its reactivity can be enhanced. Catalytic methods have been developed for the direct nucleophilic substitution of the hydroxyl group in various alcohols, including benzylic and tertiary alcohols, using catalysts like methyltrifluoromethanesulfonate (MeOTf). acs.org These reactions proceed with a range of uncharged nucleophiles, such as 1,3-dicarbonyl compounds and amides. acs.org

Reactivity of the Halogen Substituent (Chlorine)

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution and can participate in cross-coupling reactions.

The presence of the electron-withdrawing trifluoromethyl group at the 4-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atom by various nucleophiles. SNAr reactions are a common method for functionalizing chloro-substituted pyridines. These reactions can be carried out with a variety of nucleophiles, including amines, alcohols, and thiols, often in the presence of a base. acs.orgrsc.orgrsc.org

Table 2: Examples of SNAr Reactions on Chloro-Substituted Heterocycles

SubstrateNucleophileBaseProductReference
2,4,5-trichloropyrimidinePyrrolidineKOH2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine rsc.org
(Hetero)aryl fluorides, chlorides, and bromidesBenzyl (B1604629) alcoholPotassium tert-butoxide(Hetero)aryl benzyl ethers rsc.org
FluoroarenesN-alkyl anilinest-Bu-P4N-aryl anilines acs.org

The chlorine atom can also serve as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While chloroarenes are generally less reactive than their bromo or iodo counterparts in reactions like the Sonogashira coupling, their reactivity can be sufficient under specific conditions, particularly when the ring is activated by electron-withdrawing groups. nih.gov For instance, the chlorine atom in 5-chloropyrazole-4-aldehydes is activated enough to participate in Sonogashira-type cross-coupling reactions. nih.gov Similarly, Suzuki-Miyaura coupling reactions are frequently used with chloro-substituted pyridines to form biaryl compounds. acs.org

Table 3: Examples of Cross-Coupling Reactions with Chloro-Substituted Heterocycles

SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehydeTerminal alkynesPd catalyst5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehydes nih.gov
7-chloro-aminohydantoinHeteroaryl boronic acidPd(0) or Pd(II)Disubstituted amino hydantoins acs.org
2′-bromo-7′-chloro-5H-spiro[oxazole-4,9′-xanthen]-2-amine5-pyrimidylboronic acidNot specified2′-chloro-7′-(pyrimidin-5-yl)-5H-spiro[oxazole-4,9′-xanthen]-2-amine acs.org

Reactivity and Stability of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability, which is a key reason for its frequent incorporation into pharmaceuticals and agrochemicals. rsc.orgruhr-uni-bochum.de This stability stems from the strength of the carbon-fluorine bonds. reddit.com The CF₃ group is generally unreactive under a wide range of acidic and basic conditions. rsc.org

Strategies for Trifluoromethyl Group Functionalization

While specific studies on the functionalization of the trifluoromethyl group in this compound are not extensively documented, general strategies for the transformation of trifluoromethyl groups on aromatic rings are applicable. These methods often require harsh reaction conditions due to the high stability of the C-F bonds. One common approach involves the use of strong reducing agents to convert the trifluoromethyl group into other functionalities. For instance, the use of a system like NH4I/Na2S2O4 has been shown to mediate the reductive cleavage of N-O bonds in oximes, which can be a step in the synthesis of trifluoromethylated pyridines. orgsyn.org

Reactions Involving the Pyridine Nitrogen Atom

The pyridine nitrogen atom in this compound possesses a lone pair of electrons and can undergo N-oxidation to form the corresponding N-oxide. A patent for aromatic sulfonamide derivatives mentions N-oxides as a possible derivative of a broad class of compounds that includes the title molecule. ias.ac.in The synthesis of 2-chloropyridine (B119429) N-oxides from 2-chloropyridine derivatives using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) has been reported. nih.gov The electron-withdrawing substituents on the pyridine ring would likely make the nitrogen atom less nucleophilic, potentially requiring stronger oxidizing agents or more forcing conditions for N-oxidation compared to unsubstituted pyridine. researchgate.net The formation of pyridine N-oxides is a valuable transformation as it can alter the reactivity of the pyridine ring, for example, by making it more susceptible to certain electrophilic substitutions. youtube.com

The 2-hydroxy group and the pyridine nitrogen atom of this compound provide potential coordination sites for metal ions. The 2-hydroxypyridine (B17775) moiety can act as a bidentate ligand, coordinating to a metal center through the hydroxyl oxygen and the pyridine nitrogen. nih.gov The deprotonated form, 2-pyridonate, is known to form stable complexes with a variety of transition metals, including palladium and copper. nih.govrsc.org The electron-withdrawing nature of the chloro and trifluoromethyl groups would be expected to influence the coordination properties by affecting the pKa of the hydroxyl group and the electron-donating ability of the nitrogen atom. Studies on other substituted 2-hydroxypyridines have shown that such substituents can impact the stability constants of the resulting metal complexes. rsc.org

Ligand SystemMetal IonCoordination ModeReference
2-Hydroxypyridine-based ligandsPalladium(II)Bidentate (N, O) nih.gov
6,6'-Dihydroxy-2,2'-bipyridineCopper(II)Bidentate (N, O) rsc.org
1-Hydroxy-2(1H)-pyridinoneIron(III)Bidentate (O, O) nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring of this compound are expected to be challenging. Pyridine itself is less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.comgcwgandhinagar.com The presence of additional strong deactivating groups, the chloro and trifluoromethyl substituents, further reduces the nucleophilicity of the ring, making EAS reactions even more difficult. gcwgandhinagar.com When such reactions do occur on substituted pyridines, they are often directed to specific positions based on the electronic effects of the substituents. For pyridines with electron-donating groups, substitution tends to occur at the ortho and para positions relative to the activating group. gcwgandhinagar.com In the case of this compound, the 2-hydroxy group (in its enol form) would direct electrophiles to the 3 and 5 positions. However, the 5-position is already occupied by a chlorine atom. Therefore, any potential EAS would most likely occur at the 3-position. It is important to note that harsh reaction conditions are typically required for EAS on highly deactivated pyridine rings. youtube.com

Oxidation and Reduction Processes of the Pyridine Ring System

The pyridine ring system in this compound can undergo both oxidation and reduction, although specific studies on this compound are limited. A patent document mentions the possibility of oxidation and reduction of functional groups as general transformations for a class of compounds including the title molecule. ias.ac.in

Oxidation: The oxidation of pyridin-2-ol derivatives can lead to various products depending on the oxidant and reaction conditions. Studies on the electrochemical oxidation of 2-pyridone derivatives have shown that they can undergo irreversible oxidation. mdpi.com The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-known transformation and is relevant to the metabolism of certain drugs. wum.edu.pk

Reduction: Reduction of the pyridine ring can be achieved using various reducing agents. Catalytic hydrogenation is a common method for the reduction of pyridine rings, although it often requires high pressures and temperatures. The specific conditions would depend on the nature of the substituents on the ring. The presence of the chloro and trifluoromethyl groups might influence the ease of reduction.

Mechanistic Investigations of Key Chemical Transformations

The chemical reactivity of this compound is characterized by the interplay of its functional groups: the nucleophilic hydroxyl group, the displaceable chloro substituent, and the electron-deficient pyridine ring, which is further activated by the strongly electron-withdrawing trifluoromethyl group. Mechanistic investigations into the transformations of this compound are crucial for understanding its reaction pathways and for the rational design of synthetic routes to its derivatives. These investigations often rely on a combination of experimental evidence and computational modeling to elucidate the intricate details of reaction intermediates and transition states.

Key transformations of this compound include nucleophilic aromatic substitution (SNAr), reactions at the hydroxyl group, and potential electrophilic additions. The mechanisms of these reactions are significantly influenced by the electronic properties of the substituted pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The presence of the electron-withdrawing trifluoromethyl group at the C-4 position and the nitrogen atom within the aromatic ring makes the pyridine nucleus highly susceptible to nucleophilic attack. The chlorine atom at the C-5 position is a viable leaving group in nucleophilic aromatic substitution reactions.

Mechanistic studies of structurally similar compounds, such as other halogenated and trifluoromethyl-substituted pyridines, suggest that the SNAr reaction can proceed through one of two primary pathways:

Stepwise Mechanism (Meisenheimer Complex Formation): This is the more common pathway for SNAr reactions. It involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing trifluoromethyl group and the ring nitrogen. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Concerted Mechanism: In some cases, particularly with highly activated substrates and specific nucleophiles, the bond formation with the incoming nucleophile and the bond breaking with the leaving group may occur in a single, concerted step. Computational studies on related fluorinated pyridines have provided evidence for such concerted mechanisms.

The preferred mechanism for this compound in SNAr reactions will depend on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, reactions involving strong nucleophiles are more likely to proceed through the formation of a distinct Meisenheimer intermediate.

A related transformation is the synthesis of iodo-derivatives from similar chloro-pyridines. For example, the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine (B1403230) from 5-chloro-2-(trifluoromethyl)pyridine (B1590180) involves deprotonation with a strong base like lithium diisopropylamide (LDA) at a low temperature, followed by the addition of iodine. chemicalbook.com This suggests a mechanism involving the formation of a pyridyl anion, which then acts as a nucleophile towards the iodine molecule.

Transformations Involving the Hydroxyl Group

The 2-hydroxyl group of this compound can undergo O-alkylation or O-arylation to form ethers, a common transformation for pyridin-2-ones. The mechanism of these reactions typically involves the deprotonation of the hydroxyl group by a base to form a pyridin-2-olate anion. This more nucleophilic species then attacks an electrophilic carbon atom of an alkyl halide or a suitably activated aryl halide.

For instance, the formation of phenoxy derivatives from related chloropyridines has been documented. The reaction of a chloropyridine with a phenol (B47542) under basic conditions proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion acts as the nucleophile. nih.gov

Influence of the Trifluoromethyl Group

The trifluoromethyl group plays a pivotal role in the reactivity of the molecule. Its strong electron-withdrawing nature via the inductive effect significantly enhances the electrophilicity of the pyridine ring, thereby activating it for nucleophilic attack. This effect is crucial for the facility of SNAr reactions at the C-5 position. Furthermore, the trifluoromethyl group can influence the regioselectivity of reactions and the stability of reaction intermediates. Computational studies on related fluorinated aromatic compounds have highlighted the importance of fluorine in promoting conformational rigidity and influencing the energetics of reaction pathways. acs.org

Summary of Mechanistic Data

The following table summarizes the key transformations and the likely mechanistic pathways for this compound based on studies of related compounds.

TransformationReagentsKey Mechanistic StepsIntermediate/Transition State
Nucleophilic Aromatic Substitution (SNAr) Nu:⁻ (e.g., RO⁻, R₂NH)1. Nucleophilic attack at C-52. Expulsion of Cl⁻Meisenheimer Complex
Iodination (of related pyridines) 1. LDA2. I₂1. Deprotonation2. Nucleophilic attack on I₂Pyridyl Anion
O-Alkylation/O-Arylation Base, R-X/Ar-X1. Deprotonation of OH2. Nucleophilic attack by O⁻Pyridin-2-olate Anion

This table is based on mechanistic insights from related compounds and general principles of organic chemistry.

Further dedicated experimental and computational studies on this compound are necessary to provide more definitive evidence for these proposed mechanisms and to fully elucidate the subtleties of its chemical behavior.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 4 Trifluoromethyl Pyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of other NMR-active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational information about the structure of 5-Chloro-4-trifluoromethyl-pyridin-2-OL.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring. Due to the substitution pattern, these protons are in different chemical environments and would appear as singlets or narrow doublets, depending on the magnitude of long-range couplings. The proton at the C-3 position is anticipated to resonate at a different chemical shift than the proton at the C-6 position. The presence of a labile proton signal for the hydroxyl (-OH) group in the pyridin-2-ol tautomer, or an N-H proton in the 2-pyridone tautomer, would also be expected, typically as a broad singlet. For comparison, the aromatic protons of the related compound 2-Chloro-4-(trifluoromethyl)pyridine appear at δ 8.60 (d, J = 5.1 Hz, 1H), 7.58 (s, 1H), and 7.46 (d, J = 5.8 Hz, 1H). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the trifluoromethyl group (C-4) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups, and the electronic nature of the oxygen atom (either as a hydroxyl or a carbonyl). For instance, in 2-Chloro-3-(trifluoromethyl)pyridine , the carbon signals are observed at δ 152.3, 149.1, 136.6, 125.5 (q), 122.1 (q), and 122.0 ppm. rsc.org A similar pattern of shifts, with adjustments for the different substituent positions and the C-2 oxygen, would be anticipated for this compound. The carbon attached to the trifluoromethyl group (CF₃) in many pyridine derivatives shows a characteristic quartet with a large coupling constant (J ≈ 270-275 Hz). rsc.orgrsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
H-37.0 - 7.5110 - 120s
H-67.8 - 8.2140 - 150s
OH/NHVariable (broad)-s (broad)
C-2-155 - 165s
C-3-110 - 120s
C-4-125 - 135q
C-5-115 - 125s
C-6-140 - 150s
CF₃-120 - 125q

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides specific information about the trifluoromethyl group. sigmaaldrich.com For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent and there are no adjacent fluorine atoms to cause splitting. The chemical shift of this singlet provides a diagnostic marker for the electronic environment of the trifluoromethyl group. In related trifluoromethyl-substituted pyridines, the ¹⁹F signal for the CF₃ group typically appears in the range of -60 to -70 ppm relative to a standard like CFCl₃. rsc.orgrsc.org For example, the ¹⁹F NMR spectrum of 2-Chloro-4-(trifluoromethyl)pyridine shows a singlet at δ -64.8 ppm. rsc.org

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR, offers direct insight into the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the ¹⁵N signal is highly dependent on whether the compound exists predominantly as the pyridin-2-ol or the 2-pyridone tautomer. In the pyridin-2-ol form, the nitrogen is a typical pyridine-type nitrogen. In the 2-pyridone form, the nitrogen is amide-like and bonded to a proton. This structural difference results in a significant variation in the ¹⁵N chemical shift, making ¹⁵N NMR a powerful tool for tautomeric analysis. The chemical shifts are also influenced by the electronic effects of the chloro and trifluoromethyl substituents.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would primarily be used to confirm the absence of coupling between the two ring protons (H-3 and H-6), as they are separated by more than three bonds, thus simplifying the assignment of the singlets in the ¹H spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the ¹H signal at a specific chemical shift to the ¹³C signal of the carbon to which it is attached, confirming the assignments of C-3/H-3 and C-6/H-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:

H-3 and carbons C-2, C-4, and C-5.

H-6 and carbons C-2, C-4, and C-5.

The OH/NH proton and carbons C-2 and C-6. These correlations would provide unequivocal evidence for the connectivity of the pyridine ring and the placement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, which helps in determining the spatial arrangement of the molecule.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition of the compound, and to study its fragmentation patterns, which provides further structural confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution measurement of the m/z (mass-to-charge ratio) of this molecular ion allows for the unambiguous determination of its elemental formula (C₆H₃ClF₃NO).

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. For the closely related isomer, 3-Chloro-5-(trifluoromethyl)pyridin-2-ol , analysis in negative ion mode shows the precursor ion [M-H]⁻ at m/z 195.9782. ufz.de Subsequent fragmentation (MS2) would likely involve the loss of small neutral molecules. For this compound, expected fragmentation pathways could include the loss of CO (if in the pyridone form), loss of a chlorine radical, or cleavage of the trifluoromethyl group. The specific fragmentation pattern serves as a fingerprint for the molecule's structure.

Interactive Data Table: Predicted ESI-MS Data for this compound

Ion Formula Calculated m/z (Monoisotopic) Mode
[M+H]⁺C₆H₄ClF₃NO⁺198.9933Positive
[M-H]⁻C₆H₂ClF₃NO⁻196.9782Negative
[M+Na]⁺C₆H₃ClF₃NNaO⁺220.9753Positive

Note: Calculated m/z values are for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. For a compound like this compound, MS/MS would provide critical insights into its gas-phase ion chemistry. The process involves selecting the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to collision-induced dissociation (CID).

The fragmentation pathways are dictated by the weakest bonds and the most stable resulting fragments. For this molecule, one would anticipate characteristic losses, such as:

Loss of CO: A common fragmentation for pyridin-2-one structures.

Loss of Cl• or HCl: Cleavage of the carbon-chlorine bond.

Loss of •CF₃ or HF: Fragmentation involving the trifluoromethyl group.

By meticulously analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, confirming the connectivity of the atoms within the molecule. Studies on related 2-pyridone structures have established general fragmentation patterns that serve as a basis for comparison. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

For this compound, which exists in tautomeric equilibrium with 5-chloro-4-(trifluoromethyl)pyridin-2(1H)-one, IR and Raman spectra would reveal key vibrational bands. In the solid state, the pyridone tautomer is often favored. ossila.com

O-H and N-H Stretching: A broad band for O-H stretching (in the pyridin-2-ol form) would be expected around 3400 cm⁻¹, while the N-H stretch (in the pyridin-2-one form) would appear in a similar region.

C=O Stretching: A strong absorption around 1650-1700 cm⁻¹ would be a key indicator of the pyridin-2-one tautomer.

C-F Stretching: The trifluoromethyl group would produce very strong, characteristic bands in the 1100-1300 cm⁻¹ region.

C-Cl Stretching: A band in the 600-800 cm⁻¹ region would be assigned to the C-Cl vibration.

Pyridine Ring Vibrations: A series of bands between 1400-1600 cm⁻¹ would correspond to the C=C and C=N stretching vibrations of the aromatic ring.

Computational studies on similar molecules, like 2-chloro-4-(trifluoromethyl) pyridine, have been used to assign these vibrational modes theoretically. researchgate.netresearchgate.net

While the pyridine ring itself is rigid, conformational analysis for this molecule would primarily relate to the orientation of the hydroxyl proton or intermolecular interactions, such as hydrogen bonding. In the solid state or in solution, pyridin-2-ones are well-known to form hydrogen-bonded dimers. Vibrational spectroscopy can detect these interactions, as they cause shifts in the N-H and C=O stretching frequencies. Conformational properties of related fluorinated compounds have been successfully studied using a combination of vibrational spectroscopy and quantum chemical calculations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light. youtube.comyoutube.com The pyridine ring and its substituents in this compound constitute the primary chromophore.

The absorption maxima (λ_max) are influenced by the electronic nature of the substituents. Both the chloro and trifluoromethyl groups are electron-withdrawing, which would be expected to shift the π → π* and n → π* transitions of the pyridone system compared to the unsubstituted parent molecule. As the extent of conjugation in a system increases, the wavelength of absorbed light also increases. libretexts.org The UV spectrum of pyridine itself shows absorption maxima around 250-262 nm. researchgate.net The presence of the carbonyl group and additional substituents in the target molecule would likely shift these absorptions to longer wavelengths.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on its molecular structure.

This analysis would yield a complete set of atomic coordinates, from which all geometric parameters can be calculated with high precision.

Bond Lengths: This would definitively show whether the molecule exists as the pyridin-2-ol (with a C-O single bond) or the pyridin-2-one (with a C=O double bond) in the solid state. It would also reveal the lengths of the C-C, C-N, C-Cl, and C-F bonds. In related pyridine structures, C-C bond lengths within the ring are typically in the range of 1.33–1.39 Å. iucr.org

Bond Angles: The angles within the pyridine ring would indicate any distortion from a perfect hexagon caused by the substituents. Angles involving the exocyclic groups would define their geometry relative to the ring.

Torsional Angles: These angles would describe the planarity of the molecule and the orientation of the trifluoromethyl group relative to the pyridine ring.

This data provides the most definitive structural evidence and serves as a benchmark for validating the results of computational chemistry models.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is determined by a complex interplay of intermolecular forces, which dictate the molecular conformation and packing in the solid state. While specific crystallographic data for this exact molecule is not publicly available, an analysis can be inferred from the known behavior of its constituent functional groups and structurally related compounds like other pyridin-2-ol derivatives. nih.govnih.gov

A primary feature of pyridin-2-ols is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. nist.gov This equilibrium is fundamental to their structural chemistry. In the solid state, pyridin-2-one tautomers are often favored and typically form strong, hydrogen-bonded dimers via N-H···O interactions. This creates a characteristic eight-membered ring motif that is a recurring structural theme in many pyridone crystal structures. The resulting dimers can then arrange into more extended supramolecular assemblies through weaker interactions.

The substituents on the pyridine ring, namely the chlorine atom and the trifluoromethyl group, play a significant role in modulating the crystal packing. The trifluoromethyl (CF3) group, being highly electronegative, can participate in various weak intermolecular interactions, including C–H···F hydrogen bonds. researchgate.net The chlorine atom can similarly engage in C-H···Cl interactions. These interactions, although weaker than the primary N-H···O hydrogen bonds, provide additional stability and influence the orientation of molecules within the crystal lattice.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of synthetic compounds like this compound. researchgate.netresearchgate.net These methods offer high resolution and sensitivity for separating the target compound from starting materials, intermediates, by-products, and other impurities, making them essential for both purity assessment of the final product and for real-time reaction monitoring. acs.org

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and suitable method for analyzing polar, aromatic compounds such as substituted pyridines. thermofisher.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For purity assessment, a validated HPLC method can quantify the main peak corresponding to this compound and detect any impurities. As a reaction monitoring tool, HPLC allows chemists to track the consumption of reactants and the formation of the product over time. acs.org Samples can be taken from the reaction mixture at various intervals and analyzed to determine the reaction's progress and endpoint, aiding in process optimization and ensuring reaction completion. researchgate.net

A typical HPLC method for a compound like this compound would utilize a C18 stationary phase. Given the compound's aromatic nature, a UV detector is the most appropriate choice, likely set in the range of 220-270 nm to capture the π-π* transitions of the pyridine chromophore. sielc.com

Table 1: Typical HPLC Parameters for Analysis of Substituted Pyridines
ParameterTypical Condition
ColumnReversed-Phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile PhaseGradient or isocratic elution with Acetonitrile and Water sielc.com or Methanol and Water
Additives0.1% Formic Acid or Trifluoroacetic Acid (TFA) to improve peak shape
Flow Rate0.8 - 1.2 mL/min
DetectionUV/Vis Diode Array Detector (DAD) at ~250 nm nih.gov
Column Temperature25 - 40 °C nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. researchgate.net UPLC systems operate at much higher pressures and utilize columns packed with sub-2 µm particles. This results in sharper, narrower peaks, allowing for better separation of closely eluting impurities and a more accurate purity profile.

The primary advantage of UPLC in the context of analyzing this compound is the significant reduction in analysis time, often from several minutes to under a minute. This makes UPLC particularly well-suited for high-throughput analysis during process development or for monitoring fast-paced reactions where real-time data is critical. The fundamental principles of separation remain the same as in HPLC, typically employing reversed-phase chemistry. The enhanced sensitivity of UPLC is also beneficial for detecting trace-level impurities that might be missed by standard HPLC methods. researchgate.net

Table 2: Typical UPLC Parameters for Analysis of Substituted Pyridines
ParameterTypical Condition
ColumnReversed-Phase C18 or equivalent (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile PhaseFast gradient with Acetonitrile and Water
Additives0.1% Formic Acid or Ammonium Acetate buffer nih.gov
Flow Rate0.4 - 0.8 mL/min
DetectionUV/Vis Photodiode Array (PDA) or Mass Spectrometry (MS) researchgate.net
Column Temperature35 - 55 °C

Applications and Advanced Materials Science Integration of 5 Chloro 4 Trifluoromethyl Pyridin 2 Ol Derivatives

Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules

Derivatives of 5-Chloro-4-trifluoromethyl-pyridin-2-OL serve as critical intermediates in the construction of complex organic molecules, particularly in the agrochemical industry. nih.gov The trifluoromethyl (CF3) group is a key feature in many modern pesticides due to its ability to enhance metabolic stability and binding affinity. nih.gov The pyridine (B92270) scaffold, substituted with chlorine and a trifluoromethyl group, provides a reactive and versatile platform for building larger, more complex structures.

A primary route for synthesizing these complex molecules involves the nucleophilic substitution of the chlorine atoms on the pyridine ring. For example, related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are crucial for producing high-demand herbicides. nih.gov These intermediates undergo reactions with other molecular fragments to assemble the final, biologically active product. The synthesis often involves multi-step processes where the chloro-trifluoromethyl-pyridine core is modified sequentially.

One of the main methods for preparing these intermediates is through the chlorination and subsequent fluorination of picoline precursors. nih.gov For instance, 2-chloro-5-methylpyridine (B98176) can be converted into 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to yield 2,3-dichloro-5-(trifluoromethyl)pyridine, a key building block for several crop-protection products. nih.gov This highlights the role of such compounds as stable, yet reactive, intermediates that can be produced on an industrial scale and used to construct a variety of complex final products. nih.gov

Development of Novel Chemical Building Blocks for Diverse Synthetic Targets

The structure of this compound is a template for developing novel chemical building blocks applicable to a wide range of synthetic targets. The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity and properties of the pyridine ring, making it a desirable feature in medicinal chemistry and materials science.

Chemists can modify the core structure to create a library of new building blocks. For example, the chlorine atom can be replaced through nucleophilic substitution reactions, and the hydroxyl group of the pyridin-2-ol tautomer offers another site for functionalization. These modifications allow for the synthesis of highly substituted pyridine derivatives that are otherwise difficult to access. researchgate.net

The development of these building blocks is crucial for creating molecules with enhanced biological activity or specific physical properties. Trifluoromethylated heterocyclic compounds are increasingly important in pharmaceuticals and agrochemicals because the CF3 group can improve lipophilicity, metabolic stability, and pharmacokinetic properties. researchgate.net As such, derivatives of this compound are not just intermediates for a single target but are foundational synthons for discovering new functional molecules. researchgate.net

Precursor TypeSynthetic MethodResulting Building BlockPotential Application Area
TrichloromethylpyridineChlorine/Fluorine ExchangeChloro-trifluoromethyl-pyridineAgrochemicals, Pharmaceuticals
CF3-containing Acyclic PrecursorPyridine Ring ConstructionFunctionalized Trifluoromethyl-pyridineAgrochemicals, Functional Materials
Bromo- or IodopyridineDirect CF3 IntroductionTrifluoromethyl-pyridinePharmaceuticals

This table summarizes the general methods used to create trifluoromethyl-pyridine (TFMP) building blocks, which are central to the applications of compounds like this compound. nih.gov

Potential in Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of this compound are not extensively documented, its structural features suggest significant potential, particularly in the design of specialized ligands for metal-catalyzed reactions. Pyridinol (or pyridone) structures are known to be effective ligands in coordination chemistry and can participate in catalytic cycles. nih.gov

The potential for catalysis stems from the ability of the pyridinol scaffold to coordinate with a metal center, while the substituents (Cl and CF3) modulate the electronic properties of the resulting complex. The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity and stability of the metal catalyst, potentially leading to enhanced performance in reactions like cross-coupling. nih.gov Palladium complexes featuring substituted pyridine ligands, for example, are effective precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. nih.govacs.org The efficiency of these catalysts can be tuned by altering the electronic properties of the pyridine ligand, where more basic ligands sometimes lead to higher reaction yields. nih.gov

The 2-pyridinol moiety is a versatile platform for designing ligands for metal coordination. nih.gov It can coordinate to a metal through its nitrogen and oxygen atoms, acting as a bidentate ligand. This chelation can form stable metal complexes with various transition metals.

Integration into Functional Materials and Devices

The development of organic compounds containing fluorine has been instrumental in advancing functional materials. nih.gov Trifluoromethylpyridine derivatives are noted for their potential in this area due to the unique physicochemical properties conferred by the fluorine atoms. nih.gov

The highly polarized nature of the C-F bond and the strong electron-withdrawing character of the trifluoromethyl group make this compound derivatives promising precursors for electronic materials. These substituents significantly lower the electron density of the pyridine ring, which can be a desirable characteristic for components in organic semiconductors, particularly n-type materials used in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The introduction of such fluorinated groups can enhance thermal stability and influence molecular packing, both of which are critical for device performance. While specific electronic devices based on this exact compound are not yet reported, the fundamental properties of related chloro-trifluoromethyl-pyridines make them attractive candidates for future research in this area.

The development of molecular-based magnetic materials often relies on the design of organic ligands that can coordinate with paramagnetic metal ions and mediate magnetic interactions between them. Pyridine-based ligands are widely used for this purpose. The this compound scaffold provides a platform to design ligands that can assemble with metal ions (e.g., Cu(II), Mn(II), Co(II)) to form coordination polymers or discrete molecular clusters with interesting magnetic properties. rsc.orgresearchgate.net

For instance, studies on coordination compounds constructed from pyridine-based radical ligands and metal ions have demonstrated that it is possible to achieve both ferromagnetic and antiferromagnetic interactions within the same system. rsc.org The specific magnetic behavior is dictated by the structure of the ligand and its coordination to the metal center. By functionalizing the this compound core, it is conceivable to create ligands that arrange metal ions in specific geometries, thereby tuning the magnetic exchange pathways and leading to materials with tailored magnetic responses.

Contributions to Optical Materials

Derivatives of this compound are being explored for their potential in the field of optical materials, particularly as functional dyes and components of light-emitting devices. The inherent photophysical properties of the pyridin-2-ol core, combined with the electronic influence of the chloro and trifluoromethyl substituents, can be harnessed to create materials with specific optical characteristics.

The photophysical properties of pyridin-2-ol and its derivatives are of significant interest for applications such as fluorescent probes, laser dyes, and optoelectronic devices. tandfonline.com The presence of both electron-withdrawing (trifluoromethyl, chloro) and potentially electron-donating (hydroxyl) groups on the pyridine ring can lead to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation. This charge separation is a key characteristic for the development of materials with large Stokes shifts, which is beneficial for minimizing reabsorption in light-emitting applications.

The emission wavelength of such fluorophores can be finely tuned by modifying the substituents on the pyridine ring. For instance, the introduction of different functional groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the emission color. researchgate.net Theoretical studies on similar substituted pyridines have shown that the absorption and emission spectra can be significantly red-shifted by judicious selection of substituents. researchgate.net This tunability is crucial for designing materials that emit light in specific regions of the electromagnetic spectrum, from the blue to the near-infrared.

The table below illustrates the effect of substituents on the photophysical properties of hypothetical pyridin-2-ol derivatives, demonstrating the potential for tuning these properties.

Derivative Substituent at C5 Substituent at C4 Calculated Emission Max (nm) Predicted Quantum Yield (%)
A HH45065
B ClH46560
C HCF348055
D ClCF349550

This table presents hypothetical data based on general principles of substituent effects on fluorophores and is for illustrative purposes only.

Furthermore, the ability of pyridin-2-ol derivatives to act as ligands for metal ions opens up the possibility of creating phosphorescent materials. Coordination to heavy metal centers can promote intersystem crossing to the triplet state, leading to long-lived phosphorescence. This property is highly desirable for applications in organic light-emitting diodes (OLEDs) to enhance device efficiency.

Design of Specialty Chemicals with Tuned Properties

The chemical reactivity of this compound provides a versatile platform for the synthesis of specialty chemicals with tailored functionalities. The presence of multiple reaction sites—the hydroxyl group, the chlorine atom, and the pyridine ring itself—allows for a wide range of chemical modifications.

The hydroxyl group can be readily alkylated, acylated, or used in condensation reactions to introduce various side chains. nih.gov These modifications can be used to tune the solubility, thermal stability, and self-assembly properties of the resulting molecules. For example, the introduction of long alkyl chains could enhance solubility in nonpolar organic solvents, while the incorporation of polymerizable groups could allow for the integration of the chromophore into polymer backbones for the creation of functional polymeric materials.

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups, such as amines, thiols, and alkoxides. This provides a powerful tool for modulating the electronic properties of the pyridine ring and for introducing specific binding sites for sensing applications or for linking to other molecular components.

The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the acidity of the pyridin-2-ol proton and the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. This electronic perturbation is key to fine-tuning the chemical and photophysical properties of the resulting derivatives.

One potential application of these tailored specialty chemicals is in the development of chemosensors. The pyridine nitrogen and the hydroxyl group can act as binding sites for metal ions, and the electronic properties of the fluorophore can be designed to change upon ion binding, leading to a detectable change in color or fluorescence. nih.govresearchgate.net The strategic placement of substituents can enhance the selectivity and sensitivity of these sensors for specific analytes.

The following table outlines a hypothetical design strategy for a specialty chemical based on this compound with potential application as a fluorescent probe.

Target Property Design Strategy Functional Group Modification Resulting Feature
Solubility in Aqueous Media Introduction of a hydrophilic side chainAlkylation of the hydroxyl group with a polyethylene (B3416737) glycol (PEG) chainEnhanced water solubility
Selective Metal Ion Binding Introduction of a specific chelating groupSubstitution of the chlorine atom with an amino-diacetic acid groupHigh affinity and selectivity for a target metal ion
Turn-on Fluorescence Response Modulation of ICT upon metal bindingStrategic placement of electron-donating and -withdrawing groupsIncreased fluorescence intensity upon metal chelation

This table presents a hypothetical design strategy and is for illustrative purposes only.

Future Research Directions and Challenges in 5 Chloro 4 Trifluoromethyl Pyridin 2 Ol Chemistry

Development of More Efficient and Environmentally Benign Synthetic Protocols

The advancement of synthetic methodologies for producing complex heterocyclic compounds like 5-Chloro-4-trifluoromethyl-pyridin-2-OL is paramount. Current synthetic routes may rely on multi-step processes that can be inefficient and generate significant waste. Future research must prioritize the development of protocols that are not only high-yielding but also adhere to the principles of green chemistry.

Key research objectives include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Reduced Step Count: Exploring convergent syntheses or novel cyclization strategies to minimize the number of synthetic operations. rsc.org

Benign Reagents and Solvents: Replacing hazardous or toxic chemicals with safer, more sustainable alternatives. The wide use of pyridine (B92270) as a solvent and intermediate necessitates careful consideration of its environmental footprint during industrial processes. nih.gov

Catalytic Methods: Developing highly efficient catalytic systems (e.g., transition-metal catalysis) to facilitate key bond-forming reactions under milder conditions, reducing energy consumption.

Challenges in this area involve overcoming the often harsh conditions required for introducing trifluoromethyl groups and achieving regioselective chlorination of the pyridine ring. The inherent reactivity of the pyridinol tautomers must also be carefully managed throughout any synthetic sequence.

Exploration of Unprecedented Reactivity Patterns and Stereoselective Transformations

The unique substitution pattern of this compound opens the door to exploring novel chemical transformations. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups significantly influences the reactivity of the pyridine ring, making it a candidate for reactions not typically observed in simpler pyridine systems.

Future research should focus on:

C-H Functionalization: Developing methods to selectively activate and functionalize the remaining C-H bond on the ring, providing a direct route to more complex derivatives without the need for pre-functionalized starting materials. acs.org

Dearomatization Reactions: Investigating nucleophilic dearomatization reactions, which could provide access to highly functionalized, three-dimensional piperidine (B6355638) or dihydropyridine (B1217469) structures. acs.orgmdpi.com Such transformations are valuable for creating molecular diversity for drug discovery programs. mdpi.com

Stereoselective Synthesis: For reactions that create new chiral centers, the development of stereoselective methods is crucial. This could involve chiral catalysts or auxiliaries to control the formation of specific enantiomers or diastereomers, which is of utmost importance in medicinal chemistry. mdpi.com The ability to achieve complete regiochemical and stereochemical control is a significant goal in modern synthetic chemistry. mdpi.com

A major challenge will be to control the regioselectivity of these transformations, given the multiple reactive sites on the molecule (the nitrogen atom, the hydroxyl group, and the C-H position).

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding the mechanisms of reactions involving this compound is key to optimizing existing protocols and discovering new reactivity. Many chemical transformations proceed through short-lived, high-energy intermediates that are difficult to detect.

Future efforts in this domain will require:

Advanced Spectroscopy: Utilizing techniques like femtosecond transient absorption spectroscopy to study the dynamics of excited states and identify transient species on ultrafast timescales. caltech.edu

In-situ Monitoring: Employing methods such as rapid-injection NMR or specialized mass spectrometry techniques to observe reaction pathways in real-time.

Matrix Isolation Studies: Trapping reactive intermediates at cryogenic temperatures to allow for their characterization by spectroscopic methods like IR and EPR.

Mechanistic Probes: Designing experiments with isotopically labeled compounds or specific trapping agents to provide convincing evidence for proposed intermediates, such as the characterization of transient iron(III)-pyridine N-oxide species in oxidation reactions. rsc.orgresearchgate.net

The primary challenge is the inherent instability and low concentration of these transient species, which demands highly sensitive and specialized analytical instrumentation.

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental practice offers a powerful paradigm for accelerating research and development. nih.govnih.gov Instead of relying on trial-and-error, a synergistic approach allows for the rational design of experiments and molecules.

This integrated workflow involves:

Predictive Modeling: Using Density Functional Theory (DFT) and other ab initio methods to calculate potential energy surfaces, predict reaction barriers, and understand the electronic structure of the molecule and its potential intermediates. caltech.edu

Virtual Screening: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to screen virtual libraries of derivatives for potential biological activity, helping to prioritize synthetic targets. nih.govmdpi.com

Mechanism Elucidation: Combining computational predictions with experimental validation to build a comprehensive understanding of reaction mechanisms. mdpi.com

This iterative cycle of computational prediction followed by experimental validation can significantly reduce the time and resources required to develop new synthetic methods or functional molecules. nih.gov A significant challenge lies in the accuracy of computational models, which must be continuously refined and benchmarked against experimental data to ensure their predictive power. mdpi.com

Table 1: Potential Research Strategies for this compound

Research AreaObjectiveMethodologiesKey Challenge
Green Synthesis Develop a one-pot synthesis from simple precursors.Flow chemistry, microwave-assisted synthesis, novel catalysts.Achieving high regioselectivity and yield under mild conditions.
New Reactivity Achieve selective C-H arylation of the pyridine ring.Palladium-catalyzed cross-coupling, photoredox catalysis.Deactivation of the ring by electron-withdrawing groups.
Stereocontrol Synthesize enantiopure dihydropyridine derivatives.Asymmetric dearomatization using a chiral catalyst.Controlling both regio- and stereoselectivity simultaneously.
Rational Design Identify potential kinase inhibitor derivatives.Molecular docking, 3D-QSAR, followed by targeted synthesis.Ensuring the predictive accuracy of the computational model.

Integration into Emerging Fields of Materials Innovation and Chemical Engineering

The unique properties conferred by the trifluoromethyl and chloro substituents suggest that this compound could serve as a valuable building block in materials science and chemical engineering. Pyridine-based structures are already known to be of interest for applications such as liquid crystals and advanced functional materials. rsc.orgnih.gov

Future research could explore its use in:

Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells, where its electronic properties could be advantageous.

Functional Polymers: Incorporation as a monomer into polymers to impart specific properties like thermal stability, flame retardancy, or altered solubility.

Metal-Organic Frameworks (MOFs): Use as a functionalized linker to create porous materials for gas storage, separation, or catalysis. rsc.org

The main challenge is to design and synthesize derivatives where the properties of the pyridinol core can be effectively translated into macroscopic material functions. This requires a deep understanding of structure-property relationships.

Addressing Challenges in Scale-Up and Industrial Applications of Pyridinol Synthesis

Transitioning a synthetic protocol from the laboratory bench to an industrial scale presents a distinct set of challenges. While a reaction may be effective on a milligram or gram scale, its feasibility for bulk production depends on factors beyond mere chemical yield. nih.gov

Key considerations for the industrial synthesis of this compound and its derivatives include:

Cost and Availability of Starting Materials: The expense of fluorinated building blocks can be a significant cost driver.

Process Safety: Handling potentially hazardous reagents and managing exothermic reactions require robust engineering controls.

Throughput and Purification: Developing efficient continuous or batch processes that minimize cycle times and simplify the purification of the final product is crucial. A patent for an aromatic sulfonamide derivative, for instance, mentions purification by preparative HPLC, a technique that can be costly and difficult to scale. google.com

Waste Management: Minimizing and treating waste streams in an environmentally responsible and cost-effective manner is a critical aspect of sustainable industrial chemistry. nih.gov

Successfully addressing these challenges is essential for the commercial viability of any product derived from this pyridinol scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.